(S)-8-(trifluoromethyl)chroman-4-amine
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Overview
Description
(S)-8-(trifluoromethyl)chroman-4-amine is a chiral compound featuring a chroman ring substituted with a trifluoromethyl group at the 8-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-(trifluoromethyl)chroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Processes: Utilizing catalysts to improve yield and selectivity.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chiral Resolution: Using chiral catalysts or chiral resolution techniques to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-8-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
(S)-8-(trifluoromethyl)chroman-4-amine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs targeting neurological disorders.
Organic Synthesis: Serves as a building block for synthesizing complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-8-(trifluoromethyl)chroman-4-amine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-8-(methyl)chroman-4-amine: Lacks the trifluoromethyl group, resulting in different chemical properties.
(S)-8-(trifluoromethyl)chroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
(S)-8-(trifluoromethyl)chroman-4-ol: Features a hydroxyl group at the 4-position instead of an amine group.
Uniqueness
(S)-8-(trifluoromethyl)chroman-4-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
(4S)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3,8H,4-5,14H2/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKIIVYBHMLAKJ-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677285 |
Source
|
Record name | (4S)-8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228569-07-0 |
Source
|
Record name | (4S)-8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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